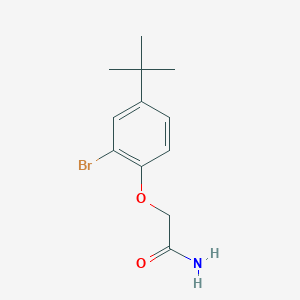
2-(2-bromo-4-tert-butylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBA, and its molecular formula is C12H16BrNO2. The synthesis of BBA involves the reaction of 2-bromo-4-tert-butylphenol with chloroacetyl chloride, followed by hydrolysis with sodium hydroxide.
Mecanismo De Acción
The mechanism of action of BBA in inhibiting the growth of cancer cells is not fully understood. However, it has been suggested that BBA may act by inhibiting the activity of enzymes involved in DNA replication and repair. BBA has also been shown to form stable complexes with metal ions, which may contribute to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BBA has been shown to exhibit antitumor activity in vitro and in vivo. In vitro studies have shown that BBA inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that BBA inhibits the growth of tumors in mice. BBA has also been shown to form stable complexes with metal ions, which may contribute to its ability to remove heavy metal ions from water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BBA in lab experiments is its ability to form stable complexes with metal ions, which makes it useful in the synthesis of metal-organic frameworks. Another advantage is its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. One limitation of using BBA in lab experiments is its limited solubility in water, which may affect its ability to form stable complexes with metal ions.
Direcciones Futuras
There are several future directions for the study of BBA. One direction is the development of BBA-based drugs for the treatment of cancer. Another direction is the synthesis of BBA-based metal-organic frameworks with potential applications in gas storage and separation. Additionally, further studies are needed to fully understand the mechanism of action of BBA in inhibiting the growth of cancer cells and removing heavy metal ions from water.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)acetamide involves a series of chemical reactions. The first step is the reaction of 2-bromo-4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(2-bromo-4-tert-butylphenoxy)acetyl chloride. The second step involves the hydrolysis of the acetyl chloride group using sodium hydroxide, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
BBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BBA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. BBA has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, BBA has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In environmental science, BBA has been studied for its ability to remove heavy metal ions from water.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFYCKGGDMGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)

![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)
![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)


![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)
![1-{2,4,6-trimethyl-3-[(2-pyridinylthio)methyl]phenyl}ethanone](/img/structure/B5863989.png)
![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
